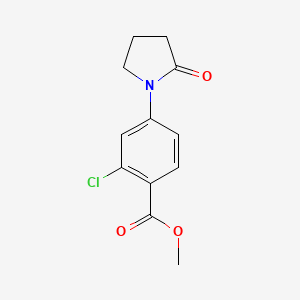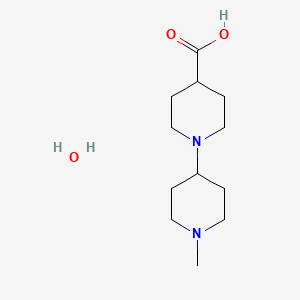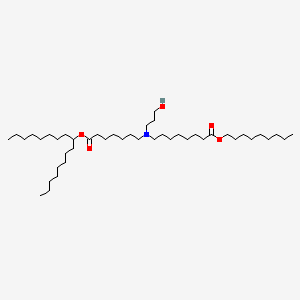
2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a difluorocyclobutyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the difluorocyclobutyl group and appropriate functional groups to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides; conditions: presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Thiadiazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the difluorocyclobutyl group may enhance these activities by improving the compound’s stability and bioavailability.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings may impart desirable characteristics such as increased durability or resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The difluorocyclobutyl group may enhance binding affinity and specificity, contributing to the compound’s overall effectiveness.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
- 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride
- 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Comparison: Compared to these similar compounds, 2-Amino-5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazole stands out due to its unique thiadiazole ring structure. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity. Additionally, the presence of the difluorocyclobutyl group enhances its potential biological activities and applications in various fields.
Eigenschaften
Molekularformel |
C6H7F2N3S |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
5-(3,3-difluorocyclobutyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7F2N3S/c7-6(8)1-3(2-6)4-10-11-5(9)12-4/h3H,1-2H2,(H2,9,11) |
InChI-Schlüssel |
GDYKSHHOIMSUPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)





![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)


![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)


